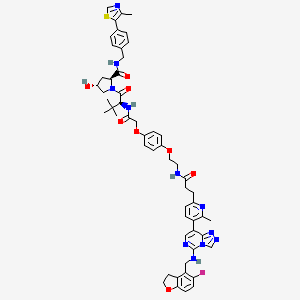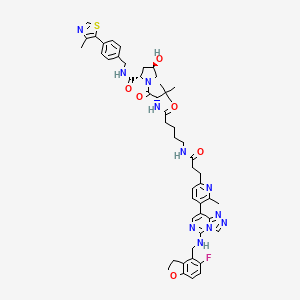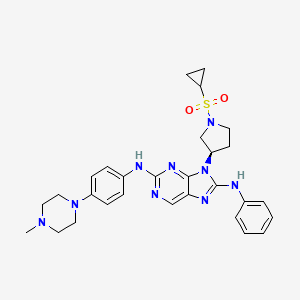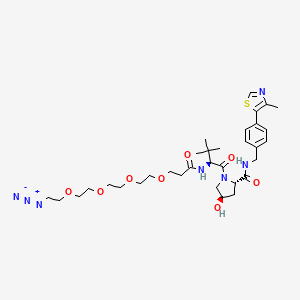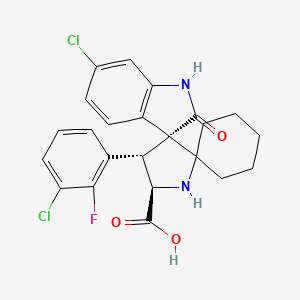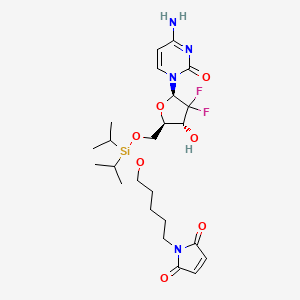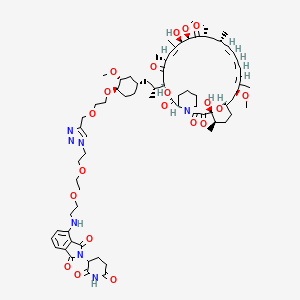
Fkbp12 protac RC32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FKBP12 PROTAC RC32 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade the FK506-binding protein 12 (FKBP12). This compound was developed by linking Rapamycin with Pomalidomide, creating a bifunctional molecule that can target FKBP12 for degradation via the ubiquitin-proteasome system . FKBP12 is a protein that plays a role in various cellular processes, including the regulation of the bone morphogenetic protein (BMP) signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FKBP12 PROTAC RC32 involves the conjugation of Rapamycin and Pomalidomide. The process typically includes the following steps:
Activation of Rapamycin: Rapamycin is activated by introducing a functional group that can react with Pomalidomide.
Conjugation with Pomalidomide: The activated Rapamycin is then conjugated with Pomalidomide under specific reaction conditions to form the bifunctional molecule
Industrial Production Methods
The industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include:
Optimization of Reaction Conditions: Ensuring the optimal temperature, pH, and solvent conditions for the conjugation reaction.
Purification: Using techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
FKBP12 PROTAC RC32 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. This involves:
Ubiquitination: The attachment of ubiquitin molecules to FKBP12, marking it for degradation.
Proteasomal Degradation: The ubiquitinated FKBP12 is then recognized and degraded by the proteasome
Common Reagents and Conditions
Ubiquitin: A small regulatory protein that is attached to FKBP12.
E3 Ligase: An enzyme that facilitates the transfer of ubiquitin to FKBP12.
Proteasome: A protein complex that degrades the ubiquitinated FKBP12
Major Products
The major product of the degradation reaction is the breakdown of FKBP12 into smaller peptide fragments, which are then further degraded into amino acids .
Scientific Research Applications
FKBP12 PROTAC RC32 has several scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of FKBP12 in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in diseases where FKBP12 is implicated, such as cancer and iron overload disorders.
Industry: Can be used in drug discovery and development to identify new therapeutic targets and compounds .
Mechanism of Action
FKBP12 PROTAC RC32 exerts its effects by targeting FKBP12 for degradation. The mechanism involves:
Binding to FKBP12: The Rapamycin moiety of RC32 binds to FKBP12.
Recruitment of E3 Ligase: The Pomalidomide moiety recruits an E3 ubiquitin ligase.
Ubiquitination and Degradation: The E3 ligase facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome .
Comparison with Similar Compounds
FKBP12 PROTAC RC32 can be compared with other similar compounds, such as:
FK506: A classical FKBP12 ligand that disrupts the interaction between FKBP12 and BMP receptors but has immunosuppressive effects.
Rapamycin: Another FKBP12 ligand that also has immunosuppressive effects.
Other PROTACs: Various PROTAC molecules targeting different proteins for degradation .
Uniqueness
This compound is unique in its ability to degrade FKBP12 without the immunosuppressive effects associated with FK506 and Rapamycin. This makes it a promising candidate for therapeutic applications where immunosuppression is undesirable .
List of Similar Compounds
- FK506
- Rapamycin
- Other FKBP12-targeting PROTACs
Properties
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11+,17-12+,46-18+,50-38+/t45-,47-,48-,49-,51-,52+,54+,57?,58+,60-,61+,62+,63-,67-,68+,75-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSUEITWRRFFMN-SJQMKIJVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)C)O)OC)C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)/C)O)OC)C)C)/C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H107N7O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
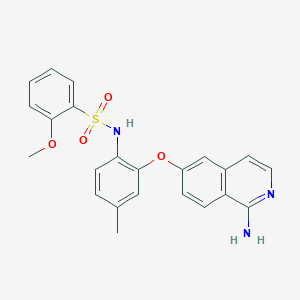
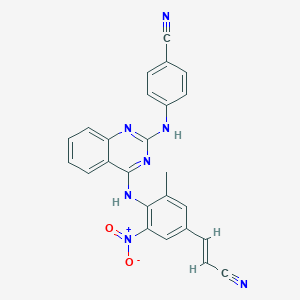
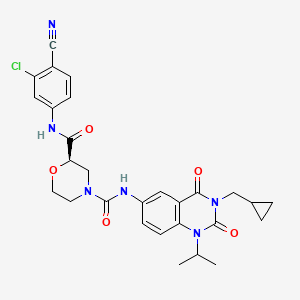

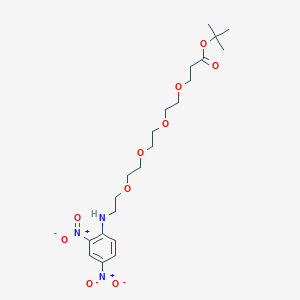
![ethyl (5Z)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate](/img/structure/B8103546.png)
